Fungicidal Potency: Strobilurin Derivatives vs. Commercial Standards
In the development of novel fungicides, the incorporation of the 1,2,3-thiadiazole moiety, for which 1-(1,2,3-thiadiazol-5-yl)ethanone serves as a synthetic precursor, significantly enhances potency. A study by Chen et al. synthesized a series of 1,2,3-thiadiazole-based strobilurins and demonstrated that compound 8a exhibited potent activity against Sclerotinia sclerotiorum with an EC50 of 0.44 μg/mL, which is substantially more active than the commercial strobilurin fungicide azoxystrobin (EC50 15.12 μg/mL) under the same assay conditions [1][2]. Furthermore, against Rhizoctonia cerealis, compound 8a achieved an EC50 of 0.01 μg/mL, vastly outperforming enestroburin (EC50 4.05 μg/mL) [1][2].
| Evidence Dimension | In vitro fungicidal potency (EC50) |
|---|---|
| Target Compound Data | Compound 8a (1,2,3-thiadiazole-based strobilurin): EC50 = 0.44 μg/mL (S. sclerotiorum), EC50 = 0.01 μg/mL (R. cerealis) |
| Comparator Or Baseline | Azoxystrobin (commercial fungicide): EC50 = 15.12 μg/mL (S. sclerotiorum); Enestroburin (commercial fungicide): EC50 = 4.05 μg/mL (R. cerealis) |
| Quantified Difference | 34-fold more potent than azoxystrobin against S. sclerotiorum; 405-fold more potent than enestroburin against R. cerealis |
| Conditions | In vitro mycelial growth inhibition assay against various phytopathogenic fungi; EC50 values measured in μg/mL [1][2] |
Why This Matters
This data provides direct quantitative justification for selecting 1,2,3-thiadiazole building blocks over alternative heterocycles for antifungal drug discovery programs.
- [1] Chen L, et al. Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. 2017;65(4):745-751. View Source
- [2] Chen L, et al. Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. 2017;65(4):745-751. View Source
